

An In-depth Technical Guide to Benzidine-2,2'-disulfonic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzidine-2,2'-disulfonic acid**

Cat. No.: **B089837**

[Get Quote](#)

This technical guide provides a comprehensive overview of **Benzidine-2,2'-disulfonic acid**, a significant chemical compound in various industrial and research applications. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, properties, synthesis, and applications.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid^{[1][2][3]}. This nomenclature accurately reflects the positions of the functional groups on the biphenyl backbone. Due to its symmetrical nature, it is also commonly referred to as 4,4'-diaminobiphenyl-2,2'-disulfonic acid^[1].

Several synonyms are used in literature and commercial contexts, including:

- Benzidine-2,2'-disulphonic acid^[1]
- 2,2'-Disulfonylbenzidine^{[1][3]}
- 6,6'-Bimetanilic acid^{[1][3]}
- BDSA (an industrial abbreviation)^{[1][4]}

The Chemical Abstracts Service (CAS) Registry Number for this compound is 117-61-3^{[1][2]}.

Chemical Structure

Benzidine-2,2'-disulfonic acid possesses a molecular structure characterized by two amino groups (-NH₂) and two sulfonic acid groups (-SO₃H) attached to a biphenyl core[1]. The sulfonic acid groups are positioned ortho to the biphenyl linkage, and the amino groups are para to the linkage on each phenyl ring. This symmetrical arrangement of functional groups is crucial to its chemical reactivity and its utility in various applications[1].

Caption: Chemical structure of **Benzidine-2,2'-disulfonic acid**.

Physicochemical Properties

A summary of the key quantitative data for **Benzidine-2,2'-disulfonic acid** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₆ S ₂	[1][2][4]
Molecular Weight	344.4 g/mol	[1][3]
Appearance	Purple powder, leaflets or prisms	[1][3]
Density	Approximately 1.681 g/cm ³	[1]
Melting Point	Approximately 120°C[1] or 175°C (decomposes)[4]	[1][4]
Water Solubility	Slightly soluble, <0.1 g/100 mL at 20°C	[1][4]
LogP	-2.42[1] or 1.102 at 24°C[4]	[1][4]
pKa (Predicted)	-1.85 ± 0.50	[4]
Hydrogen Bond Donors	6	[1]
Hydrogen Bond Acceptors	8	[1]

Experimental Protocols: Synthesis

Benzidine-2,2'-disulfonic acid can be synthesized through several methods. The most common industrial method involves the reduction of a nitro precursor followed by an acid-catalyzed rearrangement.

A. Reduction of 3-Nitrobenzenesulfonic Acid

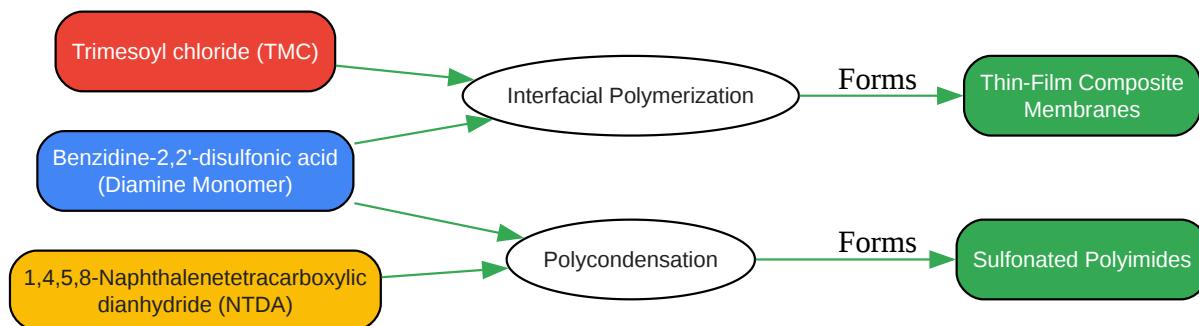
This widely used method involves the following key steps:

- Preparation of the Reaction Mixture: The sodium or potassium salt of 3-nitrobenzenesulfonic acid is dissolved in a dilute aqueous solution[4][5].
- Reduction: Zinc dust is gradually added to the solution as a reducing agent in an alkaline medium, typically with sodium hydroxide[4][5]. The reaction is carefully controlled to manage the exothermic process.
- Rearrangement: Following the reduction, the intermediate product is subjected to an acid-catalyzed benzidine rearrangement using hydrochloric acid or dilute sulfuric acid to yield **Benzidine-2,2'-disulfonic acid**[4][5].
- Isolation and Purification: The final product is isolated from the reaction mixture and purified, often through recrystallization.

B. Direct Sulfonation of Benzidine

An alternative synthetic route is the direct sulfonation of benzidine using fuming sulfuric acid[1][5]. This method presents challenges in controlling the reaction to achieve the desired 2,2'-disubstituted isomer and to avoid the formation of multiple isomers and over-sulfonated byproducts[5].

C. Electrochemical and Catalytic Reduction


For larger-scale industrial production, electrochemical or catalytic reduction methods are employed[1][4]. These methods offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity[1]. Catalytic hydrogenation of 4,4'-dinitrobiphenyl-2,2'-disulfonic acid is a key step in this approach[5].

Chemical Reactivity and Signaling Pathways

The reactivity of **Benzidine-2,2'-disulfonic acid** is dictated by its amino and sulfonic acid functional groups.

- Oxidation Reactions: The compound can be oxidized by agents like potassium permanganate or hydrogen peroxide to form quinonoid structures[1].
- Reduction Reactions: It can be reduced to yield various intermediates that are useful in further chemical syntheses[1].
- Substitution Reactions: The amino groups readily participate in substitution reactions with diazonium salts, which is the basis for its use in the formation of azo dyes[1].

The following diagram illustrates the role of **Benzidine-2,2'-disulfonic acid** as a monomer in polymerization reactions to form materials for specific applications.

[Click to download full resolution via product page](#)

Caption: Polymerization pathways involving **Benzidine-2,2'-disulfonic acid**.

Applications

Benzidine-2,2'-disulfonic acid is a versatile compound with applications spanning several fields:

- Dye Production: It is a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile industry for their vibrant colors and good colorfastness[1][4]. The sulfonic acid groups enhance the water solubility of the dyes[5].

- **Polymer Chemistry:** It serves as a monomer for the synthesis of high-performance polymers, such as sulfonated polyimides. These polymers are utilized in advanced materials for fuel cell proton exchange membranes and water filtration membranes[1].
- **Biological Research:** The compound is employed in certain enzyme studies and as a staining agent in microscopy due to its ability to interact with biological molecules[1].
- **Water Treatment:** It is used in the creation of sulfonated thin-film composite membranes for water desalination and nanofiltration processes[5]. The sulfonic acid groups increase the hydrophilicity and surface charge of the membranes, which can improve water flux and fouling resistance[5].

Safety and Handling

Benzidine-2,2'-disulfonic acid is harmful if swallowed, in contact with skin, or if inhaled.

Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. Store in a dark, inert atmosphere at room temperature[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,2'-Benzidinedisulfonic acid | C12H12N2O6S2 | CID 8337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-Benzidinedisulfonic acid | 117-61-3 [chemicalbook.com]
- 5. Benzidine-2,2'-disulfonic acid | 117-61-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzidine-2,2'-disulfonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b089837#iupac-nomenclature-for-benzidine-2-2-disulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com